REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[C:11]([F:16])[CH:10]=1)[C:4](OC)=[O:5].[OH-].[NH4+:18]>O>[NH2:2][CH:3]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[C:11]([F:16])[CH:10]=1)[C:4]([NH2:18])=[O:5] |f:0.1,2.3|
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Name
|
|
Quantity
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3.67 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)OC)CC1=CC(=CC(=C1)F)F
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Name
|
|
Quantity
|
5.5 mL
|
Type
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reactant
|
Smiles
|
[OH-].[NH4+]
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Name
|
|
Quantity
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22 mL
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (4×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous sodium sulphate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)N)CC1=CC(=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |